What are the physicochemical properties of Ethyl Oleate for research applications?
What are the physicochemical properties of Ethyl Oleate for research applications?
For Researchers, Scientists, and Drug Development Professionals
Ethyl oleate (B1233923), the fatty acid ester formed from the condensation of oleic acid and ethanol (B145695), is a colorless to pale yellow, oily liquid.[1][2][3][4] It is a versatile excipient in pharmaceutical formulations, primarily utilized for its solvent properties and biocompatibility.[5][6] This technical guide provides an in-depth overview of the physicochemical properties of ethyl oleate relevant to its application in research and drug development, alongside detailed experimental methodologies and visual workflows.
Physicochemical Properties
The fundamental physicochemical characteristics of ethyl oleate are crucial for its application in pharmaceutical sciences. These properties influence its behavior as a solvent, its stability, and its interaction with active pharmaceutical ingredients (APIs) and other excipients.
General and Physical Properties
A summary of the key physical and chemical identifiers for ethyl oleate is presented in Table 1.
Table 1: General and Physical Properties of Ethyl Oleate
| Property | Value | References |
| Chemical Name | (Z)-9-Octadecenoic acid, ethyl ester | [7] |
| Synonyms | Ethyl (9Z)-octadec-9-enoate, Oleic acid ethyl ester | [2] |
| CAS Number | 111-62-6 | [2] |
| Molecular Formula | C₂₀H₃₈O₂ | [1][2] |
| Molecular Weight | 310.51 g/mol | [8][9] |
| Appearance | Colorless to light yellow, oily liquid | [1][2] |
| Odor | Slight, but not rancid | [10] |
| Taste | Resembles that of olive oil | [10] |
Quantitative Physicochemical Data
The quantitative physicochemical parameters of ethyl oleate are detailed in Table 2, providing essential data for formulation development.
Table 2: Quantitative Physicochemical Properties of Ethyl Oleate
| Property | Value | References |
| Density | 0.87 g/cm³ at 25 °C | [1][8][11] |
| Melting Point | -32 °C | [1][8][11] |
| Boiling Point | 216–218 °C at 15 mmHg | [1][11] |
| Flash Point | > 113 °C | [2] |
| Viscosity | Not less than 5.15 centipoise | [7] |
| Refractive Index | n20/D 1.451 | [8][11] |
| Solubility in Water | Insoluble | [1][2] |
| Solubility in Organic Solvents | Soluble in alcohol, ether, and most organic solvents | [10] |
| Acid Value | Not more than 0.5 mg KOH/g | [7] |
| Iodine Value | 75 - 85 | [7] |
| Saponification Value | 177 - 188 | [7] |
Experimental Protocols
Accurate determination of the physicochemical properties of ethyl oleate is critical for its use in research and pharmaceutical manufacturing. The following are detailed methodologies for key experiments.
Viscosity Determination (Capillary Viscometer Method - USP <911>)
The viscosity of ethyl oleate is determined using a capillary viscometer, such as an Ostwald or Ubbelohde type, following the general principles outlined in USP General Chapter <911>.[1][12][13]
Apparatus:
-
Capillary viscometer (e.g., Ubbelohde type)
-
Constant-temperature water bath
-
Stopwatch
-
Pipettes
Procedure:
-
Ensure the viscometer is clean and dry.
-
Equilibrate the ethyl oleate sample to the specified temperature (e.g., 20 °C) in the constant-temperature water bath.[7]
-
Introduce a precise volume of the equilibrated ethyl oleate into the viscometer.
-
Allow the sample to thermally equilibrate within the viscometer for a designated period.
-
Apply suction or pressure to draw the liquid up through the capillary tube to a point above the upper timing mark.
-
Release the pressure or suction and simultaneously start the stopwatch as the liquid meniscus passes the upper timing mark.
-
Stop the stopwatch as the meniscus passes the lower timing mark.
-
Record the flow time in seconds.
-
Repeat the measurement at least two more times to ensure reproducibility.
-
The kinematic viscosity is calculated using the viscometer constant and the average flow time. The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of ethyl oleate at the same temperature.[12]
Acid Value Determination
The acid value represents the quantity of potassium hydroxide (B78521) (in mg) required to neutralize the free acids in one gram of the substance.[11][14]
Apparatus:
-
Conical flask
-
Burette
-
Pipettes
-
Heating mantle (if necessary)
Reagents:
-
Solvent mixture: Equal volumes of ethanol (95%) and ether, neutralized to phenolphthalein (B1677637).
-
Phenolphthalein indicator solution.
-
0.1 M Potassium Hydroxide (KOH) solution, standardized.
Procedure:
-
Accurately weigh approximately 10 g of ethyl oleate into a conical flask.[11]
-
Add 50 mL of the neutralized solvent mixture and shake to dissolve the sample. Gentle warming may be applied if necessary.[11][14]
-
Add a few drops of phenolphthalein indicator solution.
-
Titrate with 0.1 M KOH solution, shaking continuously, until a faint pink color persists for at least 30 seconds.[11]
-
Record the volume of KOH solution used.
-
The acid value is calculated using the formula: Acid Value = (V × M × 56.1) / W Where:
-
V = volume of KOH solution in mL
-
M = molarity of the KOH solution
-
56.1 = molecular weight of KOH
-
W = weight of the ethyl oleate sample in g
-
Iodine Value Determination
The iodine value is a measure of the degree of unsaturation of a fat or oil and is expressed as the weight of iodine (in g) absorbed by 100 g of the sample.[11][15]
Apparatus:
-
Iodine flask
-
Burette
-
Pipettes
Reagents:
-
Carbon tetrachloride or chloroform
-
Wijs solution (iodine monochloride)
-
Potassium iodide (KI) solution (10%)
-
Standardized 0.1 N sodium thiosulfate (B1220275) solution
-
Starch indicator solution
Procedure:
-
Accurately weigh an appropriate amount of ethyl oleate (the amount depends on the expected iodine value) into an iodine flask.
-
Dissolve the sample in 10-15 mL of carbon tetrachloride or chloroform.[15]
-
Add a precise volume (e.g., 25 mL) of Wijs solution, stopper the flask, and swirl to mix.
-
Store the flask in the dark for 30 minutes.[15]
-
Add 20 mL of 10% KI solution and 150 mL of water.
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution, shaking vigorously, until the yellow color almost disappears.
-
Add a few drops of starch indicator and continue the titration until the blue color is discharged.
-
Perform a blank determination under the same conditions.
-
The iodine value is calculated using the formula: Iodine Value = [(B - S) × N × 12.69] / W Where:
-
B = volume of sodium thiosulfate solution for the blank in mL
-
S = volume of sodium thiosulfate solution for the sample in mL
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample in g
-
Determination of Octanol-Water Partition Coefficient (Log P)
The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. The shake-flask method followed by HPLC analysis is a common technique.[16][17]
Apparatus:
-
Separatory funnel
-
Mechanical shaker
-
Centrifuge
-
HPLC system with a suitable detector
Reagents:
-
n-Octanol, analytical grade
-
Purified water
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by shaking them together and allowing the phases to separate.
-
Accurately weigh a small amount of ethyl oleate and dissolve it in one of the pre-saturated phases.
-
Add a known volume of the second pre-saturated phase to the first in a separatory funnel.
-
Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. Centrifugation may be used to aid separation.
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of ethyl oleate in each phase using a validated HPLC method.
-
The partition coefficient (P) is calculated as the ratio of the concentration of ethyl oleate in the octanol (B41247) phase to its concentration in the aqueous phase.
-
Log P is the logarithm of the partition coefficient.
Applications in Research and Drug Delivery
Ethyl oleate is widely employed in pharmaceutical research, particularly as a vehicle for lipophilic drugs in various dosage forms.[5][6][18] Its favorable properties, such as being less viscous than fixed oils and more rapidly absorbed by body tissues, make it a suitable choice for parenteral, oral, and topical formulations.[12][19]
Role in Lipid-Based Drug Delivery Systems
Ethyl oleate is a key component in the formulation of lipid-based drug delivery systems, such as self-microemulsifying drug delivery systems (SMEDDS) and nanostructured lipid carriers (NLCs).[20][21] These systems are designed to enhance the solubility and bioavailability of poorly water-soluble drugs.[22]
The following diagram illustrates a typical workflow for the preparation of a SMEDDS formulation using ethyl oleate as the oil phase.
Caption: Workflow for the formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS).
The diagram below outlines the high-pressure homogenization method for preparing NLCs, where ethyl oleate serves as the liquid lipid.
Caption: Workflow for the preparation of Nanostructured Lipid Carriers (NLCs) via high-pressure homogenization.
Stability and Storage
Ethyl oleate is susceptible to oxidation upon exposure to air, leading to an increase in the peroxide value.[4][10] It should be stored in tight, light-resistant containers.[7] To extend its shelf life, the inclusion of suitable antioxidants is common practice.[3] For partially filled containers, replacing the air with an inert gas like nitrogen is recommended.[10]
Conclusion
Ethyl oleate is a well-characterized excipient with a range of physicochemical properties that make it highly valuable for research and pharmaceutical applications, particularly in the formulation of poorly soluble drugs. Its role as a solvent and a key component in advanced drug delivery systems like SMEDDS and NLCs is well-established. A thorough understanding of its properties and the experimental methods for their determination is essential for the successful development of safe and effective drug products.
References
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- 2. Ethyl oleate - Wikipedia [en.wikipedia.org]
- 3. Introduction, synthesis and application of ethyl oleate_Chemicalbook [chemicalbook.com]
- 4. Cas 111-62-6,ETHYL OLEATE | lookchem [lookchem.com]
- 5. drugfuture.com [drugfuture.com]
- 6. jmpas.com [jmpas.com]
- 7. Ethyl Oleate [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. phexcom.com [phexcom.com]
- 11. uspbpep.com [uspbpep.com]
- 12. pharmacopeia.cn [pharmacopeia.cn]
- 13. scribd.com [scribd.com]
- 14. Determination of Acid Value | Pharmaguideline [pharmaguideline.com]
- 15. Iodine Value Test – ReeSach [reesach.com]
- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ajrconline.org [ajrconline.org]
- 18. scribd.com [scribd.com]
- 19. scribd.com [scribd.com]
- 20. Preparation and in vivo evaluation of SMEDDS (self-microemulsifying drug delivery system) containing fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nanostructured Lipid Carriers: A Groundbreaking Approach for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Self micro-emulsifying drug delivery system (SMEDDS) | PPTX [slideshare.net]
